9-Hydroxy-6-methylnonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-6-methylnonan-2-one is an organic compound with the molecular formula C10H20O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-6-methylnonan-2-one can be achieved through several methods. One common approach involves the ozonolysis of alkenes followed by reduction. For instance, the ozonolysis of 1-methylcycloalkenes can yield hydroxyketones through the action of sodium triacetoxohydridoborate as a reducing agent . This method ensures high yields and minimal impurities.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis processes, followed by reduction steps. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-6-methylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted hydroxyketones.
Scientific Research Applications
9-Hydroxy-6-methylnonan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-6-methylnonan-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, depending on the context of its application .
Comparison with Similar Compounds
Nonan-2-one: A methyl ketone with similar structural features but lacking the hydroxyl group.
6-Methylnonan-2-one: Similar structure but without the hydroxyl group at the 9th position.
Uniqueness: 9-Hydroxy-6-methylnonan-2-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications .
Properties
CAS No. |
999-38-2 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
9-hydroxy-6-methylnonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-9(6-4-8-11)5-3-7-10(2)12/h9,11H,3-8H2,1-2H3 |
InChI Key |
LVGGXLLFBIIYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.